Carboxypeptidase A Inhibition: D-Cysteine Versus D-Penicillamine — Mechanistic and Potency Divergence
D-Cysteine inhibits carboxypeptidase A (ZnCPD) with a Ki of 2.3 μM by forming a stable ternary complex with the active-site zinc via a sulfur-zinc coordination bond [1][2]. In direct mechanistic contrast, D-penicillamine—structurally differing from D-cysteine by only two methyl groups on the β-carbon—functions as a catalytic chelator that promotes release of the active-site zinc at rates up to 420-fold faster than spontaneous metal dissociation, with an initial Ki(initial) of 1.2 mM and a final equilibrium Ki(final) of 0.25 mM [1][2]. This represents a divergence in both inhibitory mechanism (stable zinc binding versus metal chelation and removal) and potency, with D-cysteine exhibiting ~520-fold tighter initial binding compared to D-penicillamine [1][2].
| Evidence Dimension | Carboxypeptidase A inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 2.3 μM (stable ternary complex with active-site zinc) |
| Comparator Or Baseline | D-penicillamine: Ki(initial) = 1.2 mM, Ki(final) = 0.25 mM (catalytic chelator that removes zinc) |
| Quantified Difference | D-cysteine initial binding ~520-fold tighter than D-penicillamine (2.3 μM vs 1200 μM); distinct inhibitory mechanisms |
| Conditions | Bovine carboxypeptidase A enzyme assay; Co(II)-substituted CPD for spectroscopic analysis |
Why This Matters
For enzyme inhibition studies requiring stable zinc coordination rather than metal depletion, D-cysteine provides a mechanistically defined tool compound unavailable through D-penicillamine substitution.
- [1] van Aalten DMF, Chong CR, Joshua-Tor L. Crystal Structure of Carboxypeptidase A Complexed with d-Cysteine at 1.75 Å − Inhibitor-Induced Conformational Changes. Biochemistry. 2000;39(33):10082-10089. View Source
- [2] Chong CR, Auld DS. Inhibition of Carboxypeptidase A by d-Penicillamine: Mechanism and Implications for Drug Design. Biochemistry. 2000;39(25):7580-7588. View Source
